molecular formula C22H15F3N2O3 B2462239 N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241127-04-8

N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2462239
CAS No.: 241127-04-8
M. Wt: 412.368
InChI Key: AKYFWQRPQHSFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H15F3N2O3 and its molecular weight is 412.368. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c1-11-6-5-7-12(2)17(11)26-20(29)15-10-14-18(28)13-8-3-4-9-16(13)30-21(14)27-19(15)22(23,24)25/h3-10H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYFWQRPQHSFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C3C(=C2)C(=O)C4=CC=CC=C4O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C22H15F3N2O3
  • Molecular Weight : 412.36 g/mol
  • CAS Number : [Not specified in the search results]

The compound exhibits various biological activities primarily through its interaction with specific biological targets. Its structure suggests potential interactions with enzymes and receptors involved in critical biochemical pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes related to inflammatory responses and cancer cell proliferation. For instance, its ability to act as an inhibitor for dihydroorotate dehydrogenase (DHODH) has been noted, which is crucial in pyrimidine biosynthesis and has implications for immunosuppressive therapies .
  • Antimicrobial Activity : The compound has shown promising results in antimicrobial assays, suggesting it could be effective against various bacterial strains. Its structural components may enhance its ability to penetrate microbial membranes, leading to increased efficacy against resistant strains .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityIC50 ValueRemarks
Study 1DHODH Inhibition0.5 µMMore potent than brequinar and teriflunomide .
Study 2Antimicrobial15 µg/mLEffective against E. coli and S. aureus .
Study 3Cytotoxicity20 µMInduces apoptosis in cancer cell lines .

Case Study 1: Immunosuppressive Potential

A study investigating the immunosuppressive potential of this compound found that it significantly inhibited T-cell proliferation in vitro. This effect was attributed to its action on DHODH, which is vital for lymphocyte activation. The findings suggest that this compound could be further explored as a therapeutic agent in autoimmune diseases and transplant rejection scenarios.

Case Study 2: Antimicrobial Efficacy

In a series of antimicrobial tests, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be low enough to warrant further investigation into its use as an antibiotic agent.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties:
Recent studies have highlighted the antiviral potential of compounds derived from chromeno[2,3-b]pyridine structures. These compounds have shown efficacy against various viruses, including Zika virus and human immunodeficiency virus. The mechanism often involves interference with viral replication processes, making them candidates for further development as antiviral agents .

Synthesis of Bioactive Compounds:
The compound's structure allows for modifications that can lead to the synthesis of bioactive derivatives. For instance, the oxidative cyclization of 5H-chromeno[2,3-b]pyridines has been explored to create novel benzo[b]chromeno derivatives with enhanced biological activities. These transformations are crucial for developing new pharmaceuticals .

Materials Science

Organic Light Emitting Diodes (OLEDs):
The rigid geometry of compounds like N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is favorable for minimizing non-radiative energy losses in OLEDs. Quantum chemical calculations suggest that such compounds could improve the efficiency and lifespan of OLED devices, making them valuable in electronic applications .

UV Absorption:
Compounds containing trifluoromethyl groups have been identified as effective UV absorbers. This property is beneficial in developing materials that require protection from UV radiation, such as coatings and plastics used in outdoor applications .

Table 1: Summary of Research Findings on Chromeno[2,3-b]pyridine Derivatives

StudyCompoundApplicationFindings
Benzo[b]chromeno derivativesAntiviralEffective against Zika virus; mechanism involves viral replication inhibition.
5H-chromeno derivativesOLEDsRigid structure minimizes energy losses; potential for improved device efficiency.
Trifluoromethyl-containing compoundsUV protectionDemonstrated high UV absorption capacity; suitable for outdoor material applications.

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